3-(4-Hydroxy-3-methoxyphenyl)propanal

説明

Nomenclature and Structural Identification

This compound exists under multiple systematic and common nomenclature systems that reflect its chemical structure and biological origins. The compound is most commonly known by its International Union of Pure and Applied Chemistry name, this compound, which precisely describes its molecular architecture. Alternative systematic names include 4-Hydroxy-3-methoxybenzenepropanal and Benzenepropanal, 4-hydroxy-3-methoxy-, both of which emphasize the benzene ring substitution pattern and the propanal side chain.

The compound frequently appears in scientific literature under the common name dihydroconiferyl aldehyde, which indicates its structural relationship to coniferyl aldehyde through hydrogenation of the double bond in the propyl side chain. This nomenclature proves particularly significant in lignin biosynthesis research, where the distinction between saturated and unsaturated phenylpropanoid aldehydes carries important mechanistic implications.

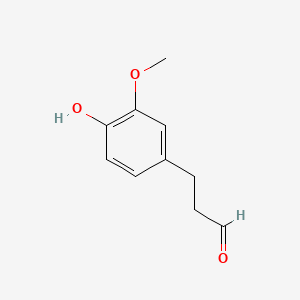

The molecular formula of this compound is C₁₀H₁₂O₃, with a molecular weight of 180.20 grams per mole. The exact mass determination yields 180.078644241 grams per mole, providing precise identification capabilities for mass spectrometric analysis. The compound bears the Chemical Abstracts Service Registry Number 80638-48-8, which serves as its unique identifier in chemical databases.

The structural architecture consists of a benzene ring bearing hydroxyl and methoxy substituents at the 4 and 3 positions respectively, connected to a three-carbon saturated aldehyde chain. The Simplified Molecular Input Line Entry System representation is COC1=C(C=CC(=C1)CCC=O)O, which captures the complete connectivity pattern. The International Chemical Identifier string InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-7,12H,2-3,6H2,1H3 provides a standardized structural description that enables database searching and computational analysis.

Physical and chemical property predictions indicate a boiling point of 307.8±27.0 degrees Celsius and a density of 1.136±0.06 grams per cubic centimeter. The compound exhibits a predicted logarithmic acid dissociation constant value of 10.04±0.20, suggesting weak acidic properties associated with the phenolic hydroxyl group. The logarithmic partition coefficient between octanol and water is estimated at 0.985, indicating moderate lipophilicity that influences membrane permeability and cellular distribution patterns.

Historical Context in Phytochemical Research

The discovery and characterization of this compound emerged within the broader context of phenylpropanoid research that began in the early twentieth century. Early phytochemical investigations focused on understanding the healing properties of medicinal plants, leading to the identification of numerous plant-derived compounds with therapeutic potential. These pioneering studies established the foundation for systematic analysis of plant secondary metabolites, including phenolic compounds that would later be recognized as essential components of plant cell wall biosynthesis.

The development of analytical techniques during the mid-twentieth century enabled researchers to identify and characterize increasingly complex plant metabolites. Paper chromatography, introduced by researchers including Tony Swain and Jeffrey Harborne, revolutionized the field by allowing polyphenolic compounds to serve as taxonomic markers in broad classification studies. This technological advancement facilitated the systematic investigation of phenylpropanoid compounds and their structural relationships within plant biochemical pathways.

Chemical synthesis approaches played a crucial role in confirming the structures of naturally occurring phenylpropanoid aldehydes. Synthetic methodology development focused on creating efficient routes to these compounds for research purposes and structural confirmation. The synthesis of para-hydroxycinnamyl aldehydes, including both saturated and unsaturated variants, proved challenging due to low yields and complex purification requirements. Traditional methods such as the Rosenmund reduction provided limited success, with overall yields often below thirty percent for complex substituted aldehydes.

Research into lignin biosynthesis during the 1960s and 1970s revealed the critical importance of phenylpropanoid aldehydes as intermediates in monolignol formation. Carbon-14 labeling experiments demonstrated that compounds like coniferyl alcohol and related aldehydes served as precursors to lignin polymers. These tracer studies established the biochemical pathways connecting primary metabolism to complex phenolic polymers that provide structural support in plant tissues.

The identification of dihydroconiferyl aldehyde as a distinct metabolite emerged from studies examining the reduction pathways of phenylpropanoid compounds. Research demonstrated that both saturated and unsaturated aldehydes could participate in lignin formation, though with different kinetic properties and regulatory mechanisms. This discovery highlighted the complexity of phenylpropanoid metabolism and the importance of understanding individual compound contributions to overall biosynthetic pathways.

Biological Significance in Plant Systems

This compound functions as an important intermediate in plant phenylpropanoid metabolism, particularly within pathways leading to lignin biosynthesis and cell wall formation. The compound represents a reduced form of coniferyl aldehyde, generated through enzymatic reduction of the double bond in the propyl side chain. This reduction process occurs through the action of specific reductase enzymes that regulate the flow of metabolites through phenylpropanoid pathways.

The biological significance of dihydroconiferyl aldehyde extends beyond simple metabolic intermediacy to encompass regulatory functions in lignin composition and cell wall properties. Research demonstrates that the incorporation of saturated phenylpropanoid aldehydes into lignin polymers alters the structural characteristics and physical properties of the resulting cell wall material. These modifications influence plant mechanical properties, water transport capabilities, and resistance to environmental stresses.

Enzymatic studies reveal that this compound can serve as a substrate for various enzymes involved in phenylpropanoid metabolism. The compound undergoes oxidation reactions that regenerate coniferyl aldehyde, creating potential cycling mechanisms within metabolic networks. Additionally, further reduction can convert the aldehyde to the corresponding alcohol, producing dihydroconiferyl alcohol, which represents another important metabolic intermediate.

The regulatory aspects of dihydroconiferyl aldehyde metabolism involve complex interactions between enzymatic activities and cellular conditions. Research indicates that the relative concentrations of saturated and unsaturated phenylpropanoid aldehydes influence the overall direction of metabolic flux through lignin biosynthetic pathways. Environmental factors, developmental stages, and tissue-specific requirements all contribute to the regulation of these metabolic processes.

Plant defense mechanisms also involve phenylpropanoid compounds, including dihydroconiferyl aldehyde and related metabolites. These compounds contribute to antimicrobial activities and serve as precursors to more complex defense compounds. The structural features of this compound, particularly the phenolic hydroxyl group and aromatic ring system, provide the chemical foundation for these protective functions.

The compound exhibits antifungal properties that contribute to plant disease resistance mechanisms. The phenolic structure enables interactions with fungal cell membranes and enzymatic systems, disrupting pathogen growth and development. These biological activities demonstrate the multifunctional nature of phenylpropanoid metabolites in plant biochemistry.

Tissue-specific distribution patterns of dihydroconiferyl aldehyde reflect its specialized functions in different plant organs. Lignifying tissues show elevated concentrations of this compound, consistent with its role in cell wall biosynthesis. The temporal patterns of accumulation correlate with developmental processes that require increased mechanical strength and water transport capacity.

特性

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-7,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEATOGEYUWTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868588 | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80638-48-8 | |

| Record name | 4-Hydroxy-3-methoxybenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80638-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080638488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxy-3-methoxyphenyl)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L47JXE0XF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

科学的研究の応用

Pharmaceuticals

Antioxidant Properties

3-(4-Hydroxy-3-methoxyphenyl)propanal exhibits potent antioxidant properties, making it a candidate for developing nutraceuticals aimed at combating oxidative stress-related diseases. A study demonstrated its efficacy in reducing oxidative damage in cellular models, indicating potential use in formulations targeting age-related conditions and chronic diseases .

Anti-inflammatory Effects

Research has shown that this compound can inhibit pro-inflammatory cytokines, suggesting its role in developing anti-inflammatory drugs. A study involving animal models of inflammation indicated that treatment with dihydroconiferyl aldehyde significantly reduced markers of inflammation .

Neuroprotective Effects

Preliminary studies have indicated that this compound may offer neuroprotective benefits. In vitro experiments demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress, which could have implications for neurodegenerative disease therapies .

Food Chemistry

Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound is utilized as a flavoring agent in the food industry. It is particularly valued in the formulation of beverages and baked goods, where it contributes to the overall sensory experience .

Preservative Potential

The antioxidant properties of this compound also allow it to function as a natural preservative, extending the shelf life of food products by preventing rancidity and spoilage caused by oxidative processes .

Biotechnology

Biochemical Research

In biochemical research, dihydroconiferyl aldehyde serves as a substrate for various enzymatic reactions, particularly in studies focusing on phenolic metabolism. Its role in understanding plant biochemistry and metabolic pathways has been highlighted in several studies .

Plant Growth Regulation

Recent investigations have suggested that this compound may influence plant growth and development. Experiments demonstrated that it could enhance root elongation and biomass accumulation in certain plant species under specific conditions .

Case Studies

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to carboxylic acids under controlled conditions. Enzymatic pathways are also significant in biological systems.

-

Key Findings :

Reduction Reactions

The aldehyde group is reduced to primary alcohols using hydride donors.

| Reaction Type | Reagents/Conditions | Product Formed | Source |

|---|---|---|---|

| Hydride reduction | DIBAL-H (Diisobutylaluminum hydride) | 3-(4-Hydroxy-3-methoxyphenyl)propanol |

-

Procedure :

Reduction with DIBAL-H at -78°C in anhydrous dichloromethane selectively converts the aldehyde to a primary alcohol without affecting the aromatic hydroxyl/methoxy groups .

Condensation and Cyclization

The aldehyde participates in acid-catalyzed condensations, forming larger aromatic systems.

| Reaction Type | Reagents/Conditions | Product Formed | Source |

|---|---|---|---|

| Acid-catalyzed condensation | H₂SO₄, reflux in toluene | 1-(4-Hydroxy-3-methoxyphenyl)-2-ethoxy-1-propene |

-

Mechanism :

Under acidic conditions, the aldehyde undergoes elimination to form an α,β-unsaturated carbonyl compound, which further reacts via electrophilic aromatic substitution .

Substitution Reactions

The methoxy and hydroxyl groups on the aromatic ring participate in electrophilic substitutions.

| Reaction Type | Reagents/Conditions | Product Formed | Source |

|---|---|---|---|

| Halogenation | Br₂ in acetic acid | 5-Bromo-3-(4-hydroxy-3-methoxyphenyl)propanal |

-

Regioselectivity :

Substitution occurs preferentially at the ortho position to the hydroxyl group due to its strong activating effect .

Biochemical Transformations

In vivo, this compound is metabolized via gut microbiota into bioactive derivatives.

| Reaction Type | Conditions | Product Formed | Source |

|---|---|---|---|

| Microbial metabolism | Bacteroidetes spp. in gut microbiota | 3-(4-Hydroxy-3-methoxyphenyl)propionic acid |

-

Significance :

The microbial metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid demonstrates anti-obesity and insulin-sensitizing effects in murine models .

Stability and Polymerization

The compound is prone to polymerization under acidic or oxidative conditions.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Acid-induced polymerization | H₂SO₄, elevated temperatures | Cross-linked polymeric resins |

類似化合物との比較

Comparison with Similar Compounds

This section compares 3-(4-hydroxy-3-methoxyphenyl)propanal with structurally analogous compounds, focusing on their chemical properties, biological activities, and applications.

3-(3-Methoxyphenyl)propanal

- Structure : Differs in the position of the methoxy group (3-methoxy vs. 4-hydroxy-3-methoxy).

- Activity : Exhibits weaker binding affinity to enzymes like superoxide dismutase (SOD, -5.5 kcal/mol) and tyrosinase (-6.1 kcal/mol) compared to its hydroxy-methoxy analog. Its interactions with SOD involve residues VAL7 and LEU211, distinct from the binding sites of this compound derivatives .

- Source: Isolated from marine algae (Eucheuma spinosum) with antioxidant properties .

3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA)

- Structure : The carboxylic acid derivative of the target compound.

- Activity : Demonstrates anti-obesity and antioxidant effects. In mice, low-dose HMPA enhanced grip strength (+14%) and reduced post-exercise urea nitrogen levels, suggesting improved muscle metabolism. It also modulates hepatic glucose/lipid metabolism .

- Applications : Proposed as a dietary supplement for muscle health.

Threo- and Erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol

- Structure : Diol analogs with stereochemical variations (threo vs. erythro).

- Activity: Isolated from Hydnocarpus anthelminthica, these compounds lack cytotoxicity but are structurally significant in lignan biosynthesis. The stereochemistry influences their metabolic stability .

Dihydrodehydrodiconiferyl Alcohol

- Structure : A lignan with a 4-hydroxy-3-methoxyphenyl group and a dihydrobenzodioxin moiety.

- Activity : Found in Xanthium sibiricum, it exhibits anti-inflammatory properties. The additional benzodioxin ring enhances its radical-scavenging capacity compared to simpler aldehydes .

3-(3,4-Dimethoxyphenyl)propanal

- Structure : Lacks the hydroxyl group, with two methoxy substituents.

- Found in Leonotis nepetifolia, it is less bioactive than hydroxylated analogs .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Binding Affinities of Selected Analogs

Key Findings and Implications

- Structural-Activity Relationship : The 4-hydroxy-3-methoxy substitution is critical for antioxidant and enzyme-binding activities. Removal or repositioning of the hydroxyl/methoxy groups (e.g., 3-methoxy or 3,4-dimethoxy derivatives) reduces bioactivity .

- Applications : Derivatives like HMPA show promise in nutraceuticals, while lignan analogs are explored for anti-inflammatory therapies .

準備方法

Oxidation of 3-(4-Hydroxy-3-methoxyphenyl)propanol

One of the common synthetic routes to obtain 3-(4-hydroxy-3-methoxyphenyl)propanal is through the selective oxidation of 3-(4-hydroxy-3-methoxyphenyl)propanol. This alcohol can be synthesized from eugenol by hydroboration and subsequent oxidation.

- Starting Material: Eugenol (4-allyl-2-methoxyphenol)

-

- Hydroboration of the allyl side chain using borane-tetrahydrofuran complex.

- Oxidation of the resulting organoborane intermediate to the primary alcohol, 3-(4-hydroxy-3-methoxyphenyl)propanol.

- Controlled oxidation of the primary alcohol to the aldehyde this compound.

-

- Hydroboration: Borane (1 M in tetrahydrofuran) added dropwise to eugenol in dry tetrahydrofuran under nitrogen atmosphere.

- Oxidation: Mild oxidants such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane can be used to convert the alcohol to the aldehyde without overoxidation to the acid.

-

- The hydroboration step yields the alcohol in about 81% yield.

- Subsequent oxidation to aldehyde requires careful control to avoid further oxidation to acid.

This method is well-documented in classical organic synthesis literature and provides a reliable route to the aldehyde with controlled stereochemistry and functional group tolerance.

Esterification and Reduction Pathway from Hydroferulic Acid

Another approach involves starting from hydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propanoic acid), which can be converted to the corresponding methyl ester, then reduced to the aldehyde.

Step 1: Esterification

- Hydroferulic acid is dissolved in methanol with catalytic sulfuric acid.

- The mixture is stirred at room temperature overnight.

- The methyl ester, methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, is isolated by extraction and purification.

Step 2: Reduction to Aldehyde

- The methyl ester can be selectively reduced to the aldehyde using reagents such as DIBAL-H (diisobutylaluminum hydride) at low temperature.

- This step requires careful temperature control (typically -78°C) to prevent over-reduction to the alcohol.

-

- The esterification step is straightforward and high-yielding (~98%).

- The reduction step allows for selective aldehyde formation.

Direct Oxidation of Hydroferulic Acid Derivatives

Some protocols report direct oxidation of hydroferulic acid derivatives to the aldehyde using mild oxidants or enzymatic methods.

-

- TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation.

- Periodate or other selective oxidants under controlled pH and temperature.

-

- Avoiding overoxidation to the acid.

- Maintaining the phenolic hydroxyl and methoxy groups intact.

-

- Moderate yields.

- Requires optimization for scale-up.

Data Table: Comparison of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Hydroboration-Oxidation | Eugenol | Borane-THF, PCC or Dess–Martin periodinane | ~80-85 | High selectivity, well-established | Requires inert atmosphere |

| Esterification-Reduction | Hydroferulic acid | MeOH, H2SO4 (esterification); DIBAL-H (reduction) | >95 (ester), ~70 (reduction) | High purity, scalable | Temperature sensitive reduction |

| Direct Oxidation | Hydroferulic acid derivatives | TEMPO, periodate | Moderate | Mild conditions | Overoxidation risk |

Research Findings and Notes

- The esterification of hydroferulic acid to its methyl ester is highly efficient and forms a useful intermediate for further transformations.

- Hydroboration of eugenol followed by oxidation is a classical and reliable route to the corresponding propanol, which can then be oxidized to the aldehyde.

- Selective oxidation methods require careful reagent and condition selection to avoid side reactions and degradation of sensitive functional groups.

- Flash chromatography purification is commonly employed to isolate pure intermediates and final aldehydes.

- Characterization methods such as $$ ^1H $$ NMR, HRMS, and optical rotation measurements confirm the structural integrity and purity of synthesized compounds.

Q & A

Q. What are the optimal synthetic routes for 3-(4-hydroxy-3-methoxyphenyl)propanal in academic laboratories?

The compound can be synthesized via oxidation of 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid using potassium permanganate in acidic media . Alternatively, Swern oxidation (DMSO/oxalyl chloride followed by triethylamine quenching) has been employed for analogous propanal derivatives, offering high yields and mild conditions . A one-pot metathesis-hydroformylation procedure using ruthenium catalysts can also generate arylaldehydes from substituted propenylbenzenes, suggesting a scalable method for similar structures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming the aldehyde proton (~9-10 ppm) and aromatic/methoxy group positions. For example, in related compounds, methoxy groups resonate at ~3.8 ppm, while hydroxy-phenyl protons appear as downfield doublets .

- Mass Spectrometry (MS) : High-resolution MS (e.g., EI at 70 eV) helps verify molecular ions (e.g., m/z 180 for CHO) and fragmentation patterns, such as loss of CO (Δm/z = 28) from the aldehyde group .

- X-ray Crystallography : Programs like SHELX refine crystal structures, resolving stereochemistry and intermolecular interactions. SHELXL is particularly robust for small-molecule refinement .

Q. How does the reactivity of this compound compare to its structural analogs?

The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions), while the hydroxy and methoxy substituents influence redox behavior. For instance, the methoxy group stabilizes the aromatic ring against electrophilic substitution, whereas the hydroxy group may participate in hydrogen bonding or oxidation (e.g., to carboxylic acids under strong oxidizing conditions) .

Advanced Research Questions

Q. How can computational modeling predict the stability and tautomeric forms of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model tautomeric equilibria between the aldehyde and enol forms. NIST chemistry data provide reference vibrational frequencies (IR) and thermodynamic parameters (e.g., ΔG for tautomerization) . Molecular docking studies may further explore its interactions with biological targets, such as enzymes requiring phenolic aldehyde motifs .

Q. What strategies resolve contradictions in experimental data for this compound’s biological activity?

Discrepancies in bioactivity assays (e.g., antioxidant vs. pro-oxidant effects) may arise from concentration-dependent behavior or solvent interactions. Methodological refinements include:

- Dose-response curves to identify threshold effects.

- Control experiments with radical scavengers (e.g., APF/HPF probes) to quantify ROS modulation .

- Metabolite profiling (LC-MS/MS) to track degradation products under physiological conditions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Storage : Stable at 4°C in inert atmospheres (Ar/N) but prone to oxidation at higher temperatures. Analogous hydroxy-methoxy phenolics degrade via radical pathways, necessitating antioxidants (e.g., BHT) in long-term studies .

- pH Sensitivity : The aldehyde group may form hydrates in aqueous media (pH > 7), altering reactivity. Buffered solutions (pH 4-6) are recommended for kinetic studies .

Methodological Considerations

Q. What are the best practices for analyzing its role in multi-step organic syntheses?

- Protection-Deprotection : Silane ethers (TMSCl) or acetals can protect the aldehyde during subsequent reactions (e.g., Suzuki couplings).

- Catalytic Asymmetric Reductions : Chiral catalysts (e.g., CBS) convert the aldehyde to enantiomerically pure alcohols for pharmaceutical intermediates .

Q. How can researchers validate its structural analogs for structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。